molecular formula C24H24ClN3O2S B2848701 N-(5-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898408-11-2

N-(5-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2848701
CAS No.: 898408-11-2
M. Wt: 453.99
InChI Key: DOWCVTDFENAPNN-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative. Its core structure consists of an ethanediamide (oxalamide) linker bridging two distinct moieties:

  • A 5-chloro-2-methylphenyl group, which introduces electron-withdrawing (chloro) and sterically hindering (methyl) substituents on the aromatic ring.
  • A 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl group, combining a tetrahydroisoquinoline (THIQ) bicyclic amine and a thiophene heterocycle.

The THIQ moiety is notable for its presence in bioactive alkaloids and pharmaceuticals, while the thiophene ring contributes π-electron richness and metabolic stability compared to benzene derivatives.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-16-8-9-19(25)13-20(16)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWCVTDFENAPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two primary amine precursors:

  • 5-Chloro-2-methylaniline : A commercially available aromatic amine.
  • 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylamine : A secondary amine requiring custom synthesis.

The ethanediamide linkage is typically introduced via reaction with oxalyl chloride or diethyl oxalate, followed by sequential coupling with the amines.

Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylamine

Preparation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety is synthesized via the Bischler-Napieralski reaction , a cyclodehydration process converting β-phenylethylamides to dihydroisoquinolines, followed by reduction. For example:

  • Cyclization : Reaction of N-phenethylacetamide with phosphoryl chloride (POCl₃) yields 3,4-dihydroisoquinoline.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the dihydroisoquinoline to 1,2,3,4-tetrahydroisoquinoline.

Ethylamine Side Chain Installation

The ethylamine linker is introduced through a Mitsunobu reaction :

  • Reaction Conditions : Tetrahydroisoquinoline-thiophene derivative, ethanolamine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Workup : The crude product is purified via recrystallization from ethanol/water, yielding the secondary amine.

Assembly of the Ethanediamide Backbone

Stepwise Amidation Protocol

The ethanediamide bridge is constructed using oxalyl chloride as the acylating agent:

  • First Amidation :
    • 5-Chloro-2-methylaniline (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at −15°C under nitrogen.
    • The intermediate monoacyl chloride is isolated after 2 hours and used directly in the next step.
  • Second Amidation :

    • The monoacyl chloride is reacted with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylamine (1.0 equiv) in DCM with triethylamine (TEA) as a base.
    • The reaction is stirred at room temperature for 24 hours, followed by extraction with dilute HCl and sodium bicarbonate.
  • Purification :

    • The crude product is recrystallized from a DMF/water mixture (3:1 v/v), yielding the title compound as a white crystalline solid (mp 214–216°C).

Alternative Route Using Diethyl Oxalate

An alternative method employs diethyl oxalate for a one-pot, two-step synthesis:

  • Reaction Sequence :
    • 5-Chloro-2-methylaniline and diethyl oxalate are heated under reflux in ethanol to form the monoethyl oxamate ester.
    • The ester is subsequently reacted with the secondary amine in the presence of TEA, followed by acidic hydrolysis to yield the diamide.

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3280 (N–H stretch), 1655 (C=O), 1540 (C–N amide), 1240 (C–S thiophene).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 10H, aromatic), 4.62 (t, J = 7.5 Hz, 1H, CH), 3.82–3.45 (m, 4H, tetrahydroisoquinoline CH₂), 2.38 (s, 3H, CH₃).
  • MS (ESI+) : m/z 509.1 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) confirms the molecular geometry and intermolecular interactions:

  • Crystal System : Monoclinic, space group P2₁/c.
  • Key Interactions : C–H···O hydrogen bonds between amide carbonyls and adjacent aromatic protons, stabilizing the crystal lattice.

Optimization Challenges and Scalability

Critical Reaction Parameters

  • Temperature Control : Exothermic reactions during oxalyl chloride addition require strict temperature maintenance (−15°C to 0°C).
  • Moisture Sensitivity : Anhydrous conditions are essential to prevent hydrolysis of intermediates.

Yield Improvement Strategies

  • Catalytic Additives : Use of 4-dimethylaminopyridine (DMAP) improves amidation yields by 12–15%.
  • Solvent Screening : Replacing DCM with tetrahydrofuran (THF) enhances solubility of the secondary amine, reducing reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Amide-Based Compounds

3-Chloro-N-phenyl-phthalimide ()
  • Structure : Features a phthalimide core with a chloro-substituted phenyl group.
  • Key Differences :
    • The target compound replaces the phthalimide’s rigid bicyclic structure with a flexible ethanediamide linker.
    • The THIQ and thiophene substituents in the target compound introduce nitrogen and sulfur heteroatoms absent in 3-chloro-N-phenyl-phthalimide.
  • Applications: 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis (e.g., polyimides) due to its planar, aromatic structure .
Chloroacetamide Herbicides ()

Examples: Alachlor , Pretilachlor

  • Structure : Chloroacetamide herbicides feature a chloro-substituted acetamide backbone with aromatic or heterocyclic substituents.
  • Key Differences :
    • The target compound’s ethanediamide linker provides two amide groups, doubling hydrogen-bonding sites compared to the single acetamide in herbicides.
    • The THIQ and thiophene groups may enhance binding to eukaryotic targets (e.g., neurotransmitter receptors) versus the diethylphenyl groups in alachlor, which target plant acetyl-CoA carboxylase .

Electronic and Physicochemical Properties

Electronic Effects
  • Thiophene vs.
  • Chloro vs. Methyl : The 5-chloro-2-methylphenyl group balances electron withdrawal (Cl) and steric hindrance (Me), contrasting with simpler chloroaromatics like 3-chloro-N-phenyl-phthalimide .
Solubility and Lipophilicity
  • Ethanediamide Linker : Likely improves water solubility relative to phthalimides () or chloroacetamides () due to additional hydrogen-bonding capacity.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Hypothetical Applications Reference
Target Compound Ethanediamide THIQ, Thiophene, 5-Cl-2-MePh CNS therapeutics Based on
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl Polymer synthesis
Alachlor Chloroacetamide Diethylphenyl Herbicide

Computational Insights ()

Density functional theory (DFT) methods, such as those described by Becke () and Lee-Yang-Parr (), are critical for modeling compounds like the target. These methods could predict:

  • Electron Density Distribution : Influence of thiophene and chloro groups on reactivity.
  • Binding Affinities : Interaction of the THIQ moiety with biological targets.

Q & A

Q. Q1. What are the critical synthetic challenges for N-(5-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, and how can they be methodologically addressed?

Answer: The synthesis involves multi-step reactions, with key challenges including:

  • Steric hindrance from the tetrahydroisoquinoline and thiophene groups, which may reduce coupling efficiency.
  • Optimizing regioselectivity during amide bond formation between the chloro-methylphenyl and tetrahydroisoquinoline-ethyl-thiophene moieties.

Methodological Solutions:

  • Use microwave-assisted synthesis to enhance reaction rates and yields under controlled temperature (80–120°C) .
  • Employ Schlenk techniques to exclude moisture and oxygen, critical for maintaining reactive intermediates (e.g., Grignard reagents or organometallic catalysts) .
  • Purify intermediates via preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to isolate diastereomers .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Analytical Workflow:

NMR Spectroscopy:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; tetrahydroisoquinoline methylenes at δ 2.5–3.5 ppm) .

High-Resolution Mass Spectrometry (HRMS):

  • Compare observed mass (e.g., [M+H]⁺ = 463.15) with theoretical values (deviation < 2 ppm) .

X-ray Crystallography:

  • Resolve ambiguities in stereochemistry (e.g., configuration at the ethyl linker) .

Advanced Research Questions

Q. Q3. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

Answer: Experimental Design:

  • Accelerated Stability Testing:
    • Store samples in DMSO, ethanol, and water (pH 4–9) at 4°C, 25°C, and 40°C for 6 months.
    • Monitor degradation via LC-MS (e.g., hydrolysis of the ethanediamide bond at >40°C in aqueous buffers) .
  • Findings:
    • Optimal Stability: Anhydrous DMSO at –20°C preserves >95% purity for 12 months .

Q. Q4. What computational strategies can predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

Answer: Methodology:

Molecular Docking (AutoDock Vina):

  • Model binding to 5-HT₂A receptors (PDB ID: 6WGT). Key interactions:
  • Thiophene sulfur forms π-π stacking with Phe234.
  • Tetrahydroisoquinoline nitrogen hydrogen-bonds to Asp155 .

Molecular Dynamics (GROMACS):

  • Simulate ligand-receptor stability over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA: ΔG < –40 kcal/mol) .

Q. Q5. How can contradictory bioactivity data (e.g., varying IC₅₀ values in kinase assays) be resolved?

Answer: Root-Cause Analysis Framework:

Assay Variability:

  • Compare results across cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1–10 mM).
  • Example: IC₅₀ shifts from 50 nM (low ATP) to 500 nM (high ATP) due to competitive binding .

Metabolite Interference:

  • Use LC-MS/MS to detect active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .

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